2-[(3,4-Dimethoxyphenyl)methyl]-6-hydroxybenzonitrile
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Overview
Description
2-[(3,4-Dimethoxyphenyl)methyl]-6-hydroxybenzonitrile is an organic compound with the molecular formula C16H15NO3 This compound is characterized by the presence of a benzonitrile core substituted with a 3,4-dimethoxyphenylmethyl group and a hydroxyl group at the 6-position
Mechanism of Action
Mode of Action
The mode of action would depend on the specific targets of the compound. It could potentially bind to these targets, altering their function and leading to changes in cellular processes .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways “2-[(3,4-Dimethoxyphenyl)methyl]-6-hydroxybenzonitrile” might affect. Compounds with similar structures have been found to affect various biochemical pathways .
Pharmacokinetics
These properties would determine how the compound is absorbed into the body, distributed to different tissues, metabolized, and finally excreted .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Without this information, it’s difficult to predict the exact effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethoxyphenyl)methyl]-6-hydroxybenzonitrile typically involves the reaction of 3,4-dimethoxybenzyl chloride with 6-hydroxybenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dimethoxyphenyl)methyl]-6-hydroxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of 2-[(3,4-Dimethoxyphenyl)methyl]-6-oxo-benzonitrile.
Reduction: Formation of 2-[(3,4-Dimethoxyphenyl)methyl]-6-aminobenzonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3,4-Dimethoxyphenyl)methyl]-6-hydroxybenzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
3,4-Dimethoxybenzaldehyde: A related compound with an aldehyde group instead of a nitrile group.
3,4-Dimethoxyphenylacetonitrile: Another nitrile derivative with a different substitution pattern.
Uniqueness
2-[(3,4-Dimethoxyphenyl)methyl]-6-hydroxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]-6-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-19-15-7-6-11(9-16(15)20-2)8-12-4-3-5-14(18)13(12)10-17/h3-7,9,18H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVSPDSCBUMZFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=C(C(=CC=C2)O)C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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